molecular formula C10H16O4Si B1356269 Trimethoxy(4-methoxyphenyl)silane CAS No. 35692-27-4

Trimethoxy(4-methoxyphenyl)silane

Cat. No.: B1356269
CAS No.: 35692-27-4
M. Wt: 228.32 g/mol
InChI Key: ZESWBFKRPIRQCD-UHFFFAOYSA-N
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Description

Trimethoxy(4-methoxyphenyl)silane is a silicon-based nucleophile . It has a molecular weight of 228.32 and its molecular formula is C10H16O4Si .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Chemical Reactions Analysis

This compound is known to be reactive in Pd-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 144°C at 15 mmHg and a specific gravity of 1.11 at 20/20 . The refractive index is 1.49 .

Scientific Research Applications

Protective Group for Silicon Synthesis

Trimethoxy(4-methoxyphenyl)silane has been utilized as a unique protecting group for silicon in synthesis. It's part of a series of triorganyl(2,4,6-trimethoxyphenyl)silanes with various combinations of acid-labile protecting groups, exhibiting selectivity in cleavage and silylation potential with O-, N-, and S-nucleophiles under mild conditions. This makes them valuable for synthesizing chlorosilanes and in applications requiring chemo- and regioselectivity (Popp et al., 2007).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds, including variants of this compound, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the ability to dissolve various lithium salts and contribute to the formation of good passivation films on graphite anodes, indicating potential for improved battery performance (Amine et al., 2006).

Polymer Composites and Coatings

The use of silane coupling agents, including methoxy-type variants, significantly impacts polymer composites and coatings. These agents aid in interfacial adhesive strength, improve mechanical, physical, swelling, and dynamic viscoelastic properties of composites, and are used in environment-friendly fabrication processes. Specifically, their use in surface modification of polymers and asphalt binders enhances the properties of these materials (Aziz et al., 2021).

Photopatterning and Surface Modification

Trimethoxy-silanes have been employed in the covalent assembly of siloxane-based photopatternable monolayers. These monolayers, upon exposure to UV light, generate hydroxyl-terminated surfaces which can then be used for patterning and surface modifications, such as the deposition of ZnO layers. This application is significant in fields requiring precise surface engineering and patterning (Zubkov et al., 2005).

Synthesis and Application in Polymerization

Trimethoxy-silanes are synthesized for use in polymerization processes. For instance, cyclopentyl-trimethoxy-silane has been synthesized with good yield and purity, and its application in the polymerization of propylene has shown satisfactory results. This indicates its potential in improving the quality of polymers used in various industrial applications (Wei-lin, 2004).

Surface Oxide Reduction and Molecular Assembly

Thiol-terminated organosilanes, including trimethoxy-silanes, have been used for reducing surfaceoxide and forming protective layers on metal surfaces. This application is particularly relevant in the context of copper surfaces, where these silanes not only reduce copper oxide but also form a molecular bilayer, thereby offering a novel approach to surface cleaning and passivating in electronic components (Ganesan et al., 2005).

Composite Polymer Electrolytes

Functionalized trimethoxy-silanes have been used in the development of composite polymer electrolytes. These electrolytes, containing polyethylene oxide as the polymer matrix and lithium salts, show improved ionic conductivity and stability when functionalized silica is incorporated. This application is crucial in the development of more efficient energy storage devices, such as batteries (Liu et al., 2002).

Tunable Surface Properties

Trimethoxyalkyl silanes have been used to modify the surface properties of materials like Aerosil 200. By incorporating these silanes, surfaces can be made hydrophilic, hydrophobic, or even super-hydrophobic. This tunability of surface properties is significant for applications in coatings, adhesives, and other material sciences (García et al., 2007).

Silane-based Surface Modifications for Biochip Applications

Unprotected hydroxylamine group possessing triethoxy and trimethoxy silanes have been synthesized and grafted onto the surface of oxidized silicon wafers. These modified surfaces have shown efficiency for covalent immobilization of peptides, suggesting their potential use in biochip applications (Martin et al., 2005).

Silica-Reinforced Rubber Polymers

Methoxy-type silane coupling agents, including trimethoxy variants, have been used to investigate the properties of silica/rubber composites. These agents exhibit higher reactivity towards hydrolysis compared to conventional types and enhance vulcanization and mechanical properties of the composites. This is particularly relevant in the automotive industry for tire tread materials (Lee et al., 2020).

Safety and Hazards

Trimethoxy(4-methoxyphenyl)silane is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Trimethoxy(4-methoxyphenyl)silane is a silicon-based nucleophile . It is known to be reactive in Pd-catalyzed cross-coupling reactions . .

Mode of Action

The mode of action of this compound is primarily through its reactivity in Pd-catalyzed cross-coupling reactions . In these reactions, the compound acts as a nucleophile, donating electrons to electrophiles, which can lead to the formation of new chemical bonds.

Biochemical Pathways

Given its reactivity in pd-catalyzed cross-coupling reactions , it may be involved in various biochemical processes where these reactions are relevant.

Result of Action

Its role as a silicon-based nucleophile in pd-catalyzed cross-coupling reactions suggests that it may influence the formation of new chemical bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions may help maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Trimethoxy(4-methoxyphenyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with nucleophiles in Pd-catalyzed cross-coupling reactions . The nature of these interactions often involves the formation of stable siloxane bonds, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Additionally, it may impact gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation products may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory tract irritation and potential toxicity to organs . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, its interaction with enzymes involved in the synthesis of silane coupling agents can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to specific cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes .

Properties

IUPAC Name

trimethoxy-(4-methoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESWBFKRPIRQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573749
Record name Trimethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-27-4
Record name Trimethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(4-methoxyphenyl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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